Glycylglycine
Overview
Description
Glycylglycine is the simplest dipeptide, composed of two glycine molecules linked by a peptide bond. Its systematic IUPAC name is (2-Aminoacetamido)acetic acid. This compound was first synthesized by Emil Fischer and Ernest Fourneau in 1901 by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid . This compound is known for its low toxicity and is commonly used as a buffer in biological systems due to its effective pH ranges between 2.5–3.8 and 7.5–8.9 .
Mechanism of Action
Target of Action
Glycylglycine, also known as Dyglycine, is the simplest peptide, being a dipeptide of glycine . It is used in the synthesis of more complex peptides and has been reported to be helpful in solubilizing recombinant proteins in E. coli . The primary targets of this compound are these proteins, where it aids in their solubility and functionality .
Mode of Action
It is known that it interacts with its targets, the proteins, by enhancing their solubility . This interaction results in an improvement in protein functionality, particularly in the context of recombinant proteins in E. coli .
Biochemical Pathways
This compound is involved in the reductive glycine pathway (rGlyP), a recently proposed and appealing assimilation pathway of CO2 and formate . It plays a role in the overproduction of soluble immunoreactive proteins, which are utilized to establish novel immunoassays .
Pharmacokinetics
A study on salicylic acid–amino acid or sa−dipeptide (this compound) conjugates in rabbits showed that the metabolism of the prodrug to sa by intestinal microorganisms was taken into account . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The result of this compound’s action is the enhanced solubility and functionality of proteins, particularly recombinant proteins in E. coli . This leads to an improvement in protein solubility after cell lysis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the integration of 0.1–0.4M this compound in the growth media significantly enhanced the solubility/yield of recombinant core and envelope proteins . More research is needed to fully understand how other environmental factors influence this compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Glycylglycine has been found to enhance the solubility and antigenic utility of recombinant proteins in Escherichia coli (E. coli), thereby improving the yield of functional proteins . This suggests that this compound can interact with proteins to influence their solubility and function.
Cellular Effects
In a study involving a cell model of the large intestine (CaCo-2 cells), a magnesium complex of this compound was found to be taken up by the cells . This indicates that this compound can influence cellular function by interacting with specific cellular components.
Molecular Mechanism
Its ability to enhance the solubility of proteins suggests that it may interact with proteins at the molecular level, possibly through binding interactions .
Temporal Effects in Laboratory Settings
The effects of this compound on protein solubility were found to be significant, with an increase in solubility observed over time . This suggests that this compound may have long-term effects on protein function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, its role in enhancing protein solubility suggests that it may have dose-dependent effects on protein function .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a dipeptide of glycine. It may interact with enzymes or cofactors involved in these pathways, potentially influencing metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely dependent on its interactions with other cellular components. Its role in enhancing protein solubility suggests that it may be localized to areas of the cell where protein synthesis and folding occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycylglycine can be synthesized through several methods. One of the earliest methods involves boiling 2,5-diketopiperazine with hydrochloric acid . Another method includes taking glycine as a raw material, adding glycerol, and performing a reflux reaction at temperatures between 175 and 180°C. After cooling, distilled water is added, and the mixture is left in a refrigerator overnight. The intermediate product, 2,5-diketopiperazine, is then hydrolyzed in the presence of sodium hydroxide, followed by the addition of hydrochloric acid to adjust the pH to 6.0. Ethanol is added, and the mixture is left overnight in the refrigerator. Finally, the product is filtered and washed with ethanol to obtain this compound .
Industrial Production Methods
For industrial production, this compound is typically crystallized from aqueous 50% ethanol or water at 50-60°C by adding ethanol. The product is then dried at 110°C . This method is advantageous due to its simplicity and minimal environmental impact, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Glycylglycine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions involving this compound are also less frequently documented.
Substitution: this compound can participate in substitution reactions, particularly in the formation of more complex peptides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrochloric acid, sodium hydroxide, and ethanol . The conditions for these reactions typically involve controlled temperatures and pH adjustments to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound are typically more complex peptides. For example, this compound can be used as a starting material for the synthesis of longer peptide chains .
Scientific Research Applications
Glycylglycine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Acetylcysteine
- Iminodiacetic acid
- Nitrilotriacetic acid
- N-Oxalylglycine
- Tiopronin
- Bucillamine
- Oxalyldiaminopropionic acid
- N-Acetylglycinamide
Uniqueness
Glycylglycine is unique due to its simplicity as the smallest dipeptide and its effective buffering capacity in both acidic and basic pH ranges . Its low toxicity and ability to improve protein solubility further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAWOPBAYDPSLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13059-60-4 (mono-hydrochloride), 23851-28-7 (hydrochloride) | |
Record name | N-Glycylglycine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556503 | |
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DSSTOX Substance ID |
DTXSID90862194 | |
Record name | Glycine, glycyl- | |
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Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | N-Glycylglycine | |
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Record name | Glycyl-glycine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
166 mg/mL at 21 °C | |
Record name | Glycyl-glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |
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Vapor Pressure |
0.00000005 [mmHg] | |
Record name | N-Glycylglycine | |
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CAS No. |
556-50-3 | |
Record name | Glycylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Glycylglycine | |
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Record name | Glycylglycine | |
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Record name | Glycine, glycyl- | |
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Record name | Glycine, glycyl- | |
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Record name | N-glycylglycine | |
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Record name | DIGLYCINE | |
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Record name | Glycyl-glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 °C | |
Record name | Glycyl-glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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